molecular formula C24H16ClN3O4S B11134200 (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11134200
M. Wt: 477.9 g/mol
InChI Key: IDWSUOWHZLFSON-FYJGNVAPSA-N
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Description

The compound (2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a combination of furan, thiazolo, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo intermediates, followed by their condensation under controlled conditions to form the final product. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Morpholine appended copper nanoclusters: Used in Fenton-like reactions for cancer therapy.

Uniqueness

(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique combination of furan, thiazolo, and triazine rings, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16ClN3O4S/c1-31-17-8-2-14(3-9-17)12-19-22(29)26-24-28(27-19)23(30)21(33-24)13-18-10-11-20(32-18)15-4-6-16(25)7-5-15/h2-11,13H,12H2,1H3/b21-13+

InChI Key

IDWSUOWHZLFSON-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=NC2=O

Origin of Product

United States

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